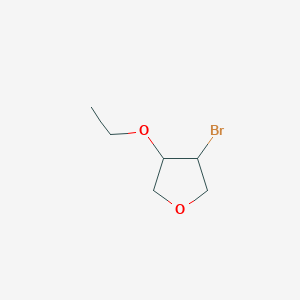
3-Bromo-4-ethoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-ethoxyoxolane is an organic compound with the molecular formula C6H11BrO2 It is a derivative of oxolane, featuring a bromine atom at the third position and an ethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxyoxolane typically involves the bromination of 4-ethoxyoxolane. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-ethoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethoxyoxolane.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 3-Amino-4-ethoxyoxolane, 3-Thio-4-ethoxyoxolane.
Oxidation: this compound aldehyde, this compound carboxylic acid.
Reduction: 4-Ethoxyoxolane.
Applications De Recherche Scientifique
3-Bromo-4-ethoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4-ethoxyoxolane largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methoxyoxolane
- 3-Bromo-4-ethoxyaniline
- 3-Bromo-4-hydroxyoxolane
Comparison: 3-Bromo-4-ethoxyoxolane is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. Compared to 3-Bromo-4-methoxyoxolane, the ethoxy group in this compound provides increased steric hindrance and different electronic effects, influencing its reactivity in substitution and oxidation reactions .
Propriétés
Formule moléculaire |
C6H11BrO2 |
|---|---|
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
3-bromo-4-ethoxyoxolane |
InChI |
InChI=1S/C6H11BrO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4H2,1H3 |
Clé InChI |
XNDSMJKCILMBFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1COCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
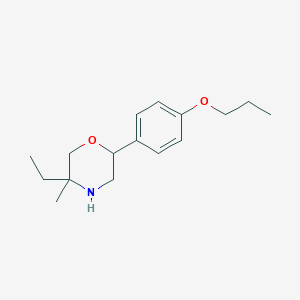
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060251.png)
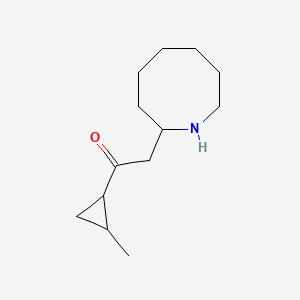
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
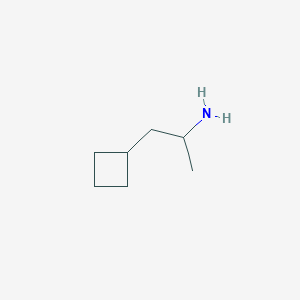
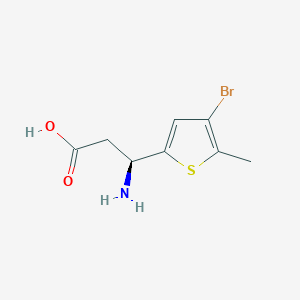

![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
